3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE
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Overview
Description
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-fluorophenyl)propanamide is a complex organic compound characterized by its unique chemical structure. This compound features a combination of aromatic rings, an amine group, and a fluorinated phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-fluorophenyl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Formation of the 3,4-dimethoxyphenyl ethylamine: This can be achieved through the reduction of the corresponding nitro compound or via a Mannich reaction involving 3,4-dimethoxybenzaldehyde, formaldehyde, and methylamine.
Coupling with 4-fluorophenylacetic acid: The intermediate amine is then reacted with 4-fluorophenylacetic acid under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-fluorophenyl)propanamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted aromatic compounds
Scientific Research Applications
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-fluorophenyl)propanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares a similar phenethylamine structure but lacks the fluorinated phenyl group.
N-(4-Fluorophenyl)propanamide: Contains the fluorinated phenyl group but lacks the dimethoxyphenyl ethylamine moiety.
Uniqueness
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-fluorophenyl)propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H25FN2O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C20H25FN2O3/c1-23(12-10-15-4-9-18(25-2)19(14-15)26-3)13-11-20(24)22-17-7-5-16(21)6-8-17/h4-9,14H,10-13H2,1-3H3,(H,22,24) |
InChI Key |
VNVJOFNEKLTAFX-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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